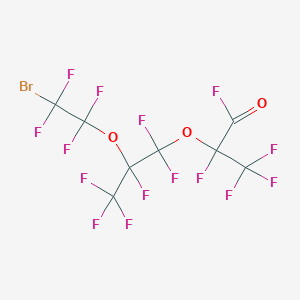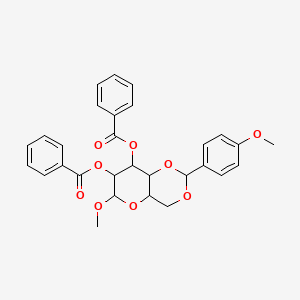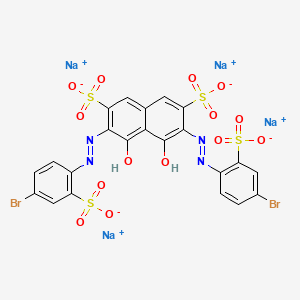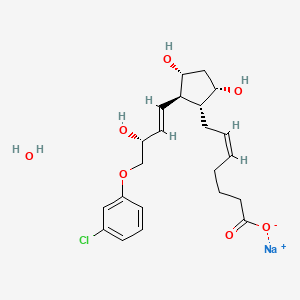
8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride involves several steps. One common method is the reaction of hexafluoropropene oxide with tetrafluoroethylene in the presence of a catalyst such as boron trifluoride. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical processes.
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, sealants, and other applications requiring chemical resistance
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. Due to its high fluorine content, it can form strong interactions with proteins and other biomolecules, affecting their structure and function. The pathways involved in its action are complex and depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is unique due to its specific fluorine arrangement and the presence of an iodine atom. Similar compounds include:
- Hexafluoropropene oxide trimer
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
- Tetrafluoro-1,4-butanediol
These compounds share some properties with 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride but differ in their specific chemical structures and applications .
Propriétés
Formule moléculaire |
C8F15IO3 |
|---|---|
Poids moléculaire |
555.96 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propoxy]propanoyl fluoride |
InChI |
InChI=1S/C8F15IO3/c9-1(25)2(10,4(12,13)14)26-7(20,21)3(11,5(15,16)17)27-8(22,23)6(18,19)24 |
Clé InChI |
XJWBQIVIYXFFAC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)I)(F)F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)


![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)

